molecular formula C9H7NO B085705 3-Phenylisoxazole CAS No. 1006-65-1

3-Phenylisoxazole

Cat. No. B085705
CAS RN: 1006-65-1
M. Wt: 145.16 g/mol
InChI Key: ZBRDJMFLJXFIGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenylisoxazole and its derivatives can be achieved through various methods, including the reaction of hydroxylamine hydrochloride with different substrates, such as 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones, under specific conditions to yield new liquid crystalline compounds with significant mesomorphic properties (Bezborodov et al., 2003). Additionally, innovative synthetic routes have been developed to produce various 3-phenylisoxazole derivatives, showcasing the compound's adaptability in synthesis and the potential for creating novel materials (Itoh et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of 3-Phenylisoxazole derivatives has been a subject of interest, providing insights into their chemical and physical properties. For instance, studies on 3-chloro-5-phenylisoxazole have revealed detailed structural information, including dimensions, torsional angles, and molecular packing, which are crucial for understanding the compound's behavior and reactivity (Cannas et al., 1979).

Chemical Reactions and Properties

3-Phenylisoxazole and its derivatives participate in various chemical reactions, displaying a wide range of reactivity due to their unique molecular structure. The compound's ability to undergo transformations, such as cycloaddition reactions, highlights its potential in synthetic chemistry and the development of new materials and bioactive molecules (Krompiec et al., 2012).

Physical Properties Analysis

The physical properties of 3-Phenylisoxazole derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular configuration. Studies have detailed these properties, contributing to a better understanding of how structural variations affect the physical characteristics of these compounds and their potential applications in various fields (Micetich & Chin, 1970).

Chemical Properties Analysis

The chemical properties of 3-Phenylisoxazole, including its reactivity patterns, stability, and interactions with different chemical reagents, are central to its applications in organic synthesis and material science. Research has focused on exploring these properties to leverage 3-Phenylisoxazole as a building block in the synthesis of complex molecules and materials with desirable properties (Vitale & Scilimati, 2017).

Scientific Research Applications

  • Electrophilic substitution reactions of phenylisoxazoles have been studied, revealing insights into the kinetics and mechanisms of such reactions (Katritzky et al., 1975).

  • The crystal and molecular structures of chloro-phenylisoxazole derivatives have been determined, contributing to the understanding of molecular geometries and electronic structures (Cannas et al., 1979).

  • 4-Nitro-3-phenylisoxazole derivatives were discovered to have potent antibacterial activities, highlighting their potential as antibacterial agents (Zhang et al., 2022).

  • 3-Arylisoxazoles and 3-aryl-2-isoxazolines were identified as valuable components in pharmaceutical products and biologically active molecules, emphasizing their versatility in organic chemistry (Vitale & Scilimati, 2017).

  • Isoxazolo[4,5-d]pyrimidines, derived from 3-phenylisoxazole, were synthesized, expanding the knowledge of isoxazole-related ring systems (Desimoni et al., 1967).

  • The conformational behaviors of phenylisoxazoles in liquid crystal solvents were analyzed, contributing to the understanding of molecular orientations and interactions (Veracini et al., 1979).

  • Disoxaril-related 3-(diethylamino)-5-phenylisoxazoles were synthesized for potential antiviral activities, though they showed toxicity or lack of activity (Mazzei et al., 2000).

  • The reactivity of 3-methyl-5-phenylisoxazole against electrophilic compounds was studied, highlighting the influence of different bases on product formation (Alberola et al., 1992).

  • Studies on the crystal structure of 3-hydroxy-5-phenylisoxazole provided insights into molecular packing and conjugation (Biagini et al., 1969).

  • Investigations into the tautomerism of 5-hydroxyisoxazoles-isoxazol-5-ones, including phenyl derivatives, contributed to understanding their chemical behavior in different solvents (Boulton & Katritzky, 1961).

  • The synthesis and muscarinic activity of regioisomeric aminomethyl-phenylisoxazoles were explored, showing their potential in medicinal chemistry (Dannhardt et al., 1995).

  • Studies on the synthesis and reactivity of functional 3-arylisoxazoles in organic chemistry highlighted their importance as intermediates in pharmaceutical and agrochemical preparation (Vitale & Scilimati, 2013).

  • The conformational behavior of non-fused biheterocycles, including phenylisoxazoles, was examined, aiding in understanding molecular geometries (Russo et al., 1988).

  • The synthesis and application of substituted isoxazoles in palladium-catalyzed reactions, contributing to green chemistry initiatives, were investigated (Bumagin et al., 2018).

  • A comparative study of 3-methyl-5-phenylisoxazole and isothiazole against electrophilic compounds provided insights into their reactivity and potential applications in synthetic chemistry (Alberola et al., 1995).

  • N-phenyl-5-carboxamidyl isoxazoles were synthesized and evaluated for anticancer activity against colon cancer, indicating their potential as chemotherapeutic agents (Shaw et al., 2012).

  • Continuous-flow microwave irradiation was utilized in the synthesis of isoxazole derivatives, demonstrating an efficient method for producing these compounds (Rodríguez et al., 2012).

  • The crystal structure of isopropyl 3-phenylisoxazole-5-carboxylate was analyzed, providing information on molecular interactions and packing (Wang et al., 2013).

  • The synthesis and evaluation of 5-amino-3-phenylisoxazole derivatives as centrally acting muscle relaxants were explored, revealing their pharmacological potential (Tatee et al., 1986).

  • The crystal structure of N,N-dimethyl-3-phenylisoxazole-5-carboxamide was determined, offering insights into molecular conformations and hydrogen bonding (Wang et al., 2013).

Future Directions

Given the significance of isoxazole in drug discovery, there is a need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, the exploration of the potential applications of 3-Phenylisoxazole in various fields, including medicinal chemistry, is an important future direction .

properties

IUPAC Name

3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRDJMFLJXFIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143422
Record name Isoxazole, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylisoxazole

CAS RN

1006-65-1
Record name 3-Phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazole, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
853
Citations
Y Zhang, Z Long, L Yan, L Liu, L Yang, Y Le - RSC advances, 2022 - pubs.rsc.org
… (Xac), 4-nitro-3-phenylisoxazole derivatives were found to better … The results suggested that 4-nitro-3-phenylisoxazole … 4-nitro-3-phenylisoxazole derivatives is ongoing in our lab. …
Number of citations: 2 pubs.rsc.org
L Di Nunno, A Scilimati, P Vitale - Tetrahedron, 2005 - Elsevier
Alkyllithiums react with 3-phenylisoxazole giving C 5 –H abstraction followed either mainly by ring fragmentation to benzonitrile and ethynolate ion (in the case of t-BuLi) or (less …
Number of citations: 21 www.sciencedirect.com
ND Sung, HC Lee - The Korean Journal of Pesticide Science, 2002 - koreascience.kr
… } $) against metalaxyl-sensitive (SPC: 95CC7105) or metalaxyl-resisitant (RPC: 95CC7303) isolate of phytophthora blight fungus (Phytophthora capsici), and a set of 3-phenylisoxazole (…
Number of citations: 0 koreascience.kr
F Carrasco, W Hernández, O Chupayo, P Sheen… - Journal of …, 2021 - hindawi.com
Eight new phenylisoxazole isoniazid derivatives, 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone (1), 3-(2′-methoxyphenyl)isoxazole-5-carbaldehyde …
Number of citations: 2 www.hindawi.com
AA Hydorn, FA McGinn, JR Moetz… - The Journal of Organic …, 1962 - ACS Publications
… Since the product from A is known to be 5-methyl-3-phenylisoxazole-4-carboxylic acid (Ila), … fromA and B are identical, pathway B also yields 5-methyl-3-phenylisoxazole-4-carboxylic …
Number of citations: 11 pubs.acs.org
JW Pavlik, HST Martin, KA Lambert… - Journal of …, 2005 - Wiley Online Library
… These results indicate that 5-phenylisoxazole (4) does not phototranspose via path A in Scheme 1 to yield 3phenylisoxazole (6), 2-phenyloxazole (7), or 4-phenyloxazole (8). Indeed, …
Number of citations: 27 onlinelibrary.wiley.com
BS Kumar, PVA Lakshmi, BS Veena… - Russian Journal of General …, 2017 - Springer
A series of ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylates was synthesized and screened for antibacterial …
Number of citations: 12 link.springer.com
R Nesi, D Giomi, S Papaleo, S Bracci… - The Journal of Organic …, 1989 - ACS Publications
In an earlier note we reported that ethyl 4-nitro-3-phenylisoxazole-5-carboxylate (1) reacts with diazoalkanes as dipolarophile to give adducts that lose nitrogen, leading to the 2-oxa-3-…
Number of citations: 16 pubs.acs.org
MM Solomon, KE Essien, RT Loto… - Journal of Adhesion …, 2022 - Taylor & Francis
The inhibition performance of 5-methyl-3-phenylisoxazole-4-carboxylic acid (MPC) alone and in combination with potassium iodide (KI) for low carbon steel in 1.0 M HCl and H 2 SO 4 …
Number of citations: 6 www.tandfonline.com
U Banerjee, WL Karney, BS Ault, AD Gudmundsdottir - Molecules, 2020 - mdpi.com
To enhance the versatility of organic azides in organic synthesis, a better understanding of their photochemistry is required. Herein, the photoreactivity of azidoisoxazole 1 was …
Number of citations: 6 www.mdpi.com

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